molecular formula C19H19N5O3S B2512395 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 315692-63-8

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2512395
CAS No.: 315692-63-8
M. Wt: 397.45
InChI Key: RXACJEUOKNZQMM-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via an ethyl chain to an acetamide moiety, which is further substituted with a sulfur-containing 1-phenyl-1H-tetrazole group.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-18(13-28-19-21-22-23-24(19)15-4-2-1-3-5-15)20-9-8-14-6-7-16-17(12-14)27-11-10-26-16/h1-7,12H,8-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXACJEUOKNZQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCNC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes existing research on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S, with a molecular weight of 398.44 g/mol. Its structure includes a dihydrobenzo[b][1,4]dioxin moiety linked to a thioacetamide group, which is known to influence biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole and related compounds exhibit varying degrees of antibacterial activity. For instance, compounds with specific substituents have shown significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring can enhance antibacterial properties .

Compound Target Bacteria MIC (µg/ml)
Compound AE. coli100
Compound BS. aureus50
Compound CP. aeruginosa>300

2. Anticancer Activity

The compound has been evaluated for its anticancer properties using various cell lines. Studies have demonstrated that it can inhibit cell proliferation in lung (A549), breast (T47D), and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism
A54925Apoptosis induction
T47D30Cell cycle arrest
SW70715Cytotoxicity via ROS generation

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Interaction with Cell Membranes : It could disrupt membrane integrity in microbial cells, leading to increased permeability and cell death.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Study : A study conducted by Kumar et al. evaluated various thiadiazole derivatives against bacterial strains, revealing that specific substitutions significantly enhanced antibacterial efficacy .
  • Anticancer Evaluation : Research by Matysiak et al. demonstrated that certain substituted thiadiazoles exhibited potent anticancer properties against multiple human cancer cell lines, suggesting a promising avenue for further development .

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycles: The target compound employs a tetrazole-thioether group, which is more electronegative and rigid compared to the triazole (6a) or thiazole (17a) groups in analogs. This rigidity may influence binding specificity in biological targets .

Synthesis Pathways :

  • The target’s tetrazole-thioacetamide moiety likely forms via nucleophilic substitution (e.g., thiol-displacement) or 1,3-dipolar cycloaddition, similar to triazole derivatives in .
  • In contrast, thiazole-based analogs (17a) require multistep substitutions on preformed heterocycles, increasing synthetic complexity .

Biological Implications :

  • Compounds with benzodioxin-thiazole cores (e.g., 17a) exhibit CDK9 inhibition, suggesting the target’s benzodioxin moiety may similarly interact with kinase ATP-binding pockets .
  • The tetrazole-thioether group in the target could enhance oxidative stability compared to thioamide derivatives (e.g., II in ), which are prone to hydrolysis .

Spectral and Physicochemical Data

  • IR/NMR Trends :
    • The target’s tetrazole-thio group is expected to show IR peaks near 1250–1275 cm⁻¹ (C–S) and 1670–1680 cm⁻¹ (C=O), aligning with acetamide signals in analogs like 6a and 6b .
    • ¹H NMR would feature benzodioxin aromatic protons (δ 6.8–7.2 ppm) and ethyl linker signals (δ 2.8–3.5 ppm), similar to compound 17a .

Preparation Methods

Alkylation of 2,3-Dihydroxybenzaldehyde

The 2,3-dihydrobenzo[b]dioxin core is synthesized via alkylation of 2,3-dihydroxybenzaldehyde with 1,2-dibromoethane under basic conditions. In a representative procedure, 2,3-dihydroxybenzaldehyde (10 mmol) is dissolved in dimethylformamide (DMF) and treated with potassium carbonate (30 mmol) and 1,2-dibromoethane (12 mmol) at 80°C for 12 hours. The reaction mixture is quenched with ice water, and the product is extracted with dichloromethane. After solvent evaporation, 6-bromoethyl-2,3-dihydrobenzo[b]dioxin is obtained as a pale-yellow solid (yield: 68%).

Preparation of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetic Acid

Cyclization to Form 1-Phenyl-1H-tetrazole-5-thiol

The tetrazole ring is synthesized via a [2+3] cycloaddition between phenylazide and thiocyanic acid. Phenylazide (5 mmol) is reacted with ammonium thiocyanate (6 mmol) in acetic acid at 100°C for 8 hours. The resulting 1-phenyl-1H-tetrazole-5-thiol is isolated via filtration (yield: 74%).

Thioether Formation with Bromoacetic Acid

The thiol intermediate (4 mmol) is treated with bromoacetic acid (4.4 mmol) in the presence of potassium carbonate (12 mmol) in acetone at 25°C for 6 hours. The reaction mixture is acidified with HCl (1M), and 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetic acid precipitates as a white solid (yield: 81%).

Table 2: Spectroscopic Data for 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetic Acid

Technique Data
¹H NMR δ 7.85–7.45 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂), 3.98 (s, 2H, S-CH₂)
IR 1695 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H)
MS m/z 265 [M+H]⁺

Amide Coupling to Form the Target Compound

Activation of Carboxylic Acid

2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetic acid (3 mmol) is activated using thionyl chloride (6 mmol) in anhydrous dichloromethane at 0°C for 2 hours. The resulting acid chloride is used directly in the next step.

Amidation with 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethylamine

The acid chloride (3 mmol) is added dropwise to a solution of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethylamine (3 mmol) and triethylamine (6 mmol) in dichloromethane at 0°C. The mixture is stirred at 25°C for 12 hours, washed with water, and purified via recrystallization (ethanol/water) to yield the title compound as a white crystalline solid (yield: 65%).

Table 3: Comparative Yields of Amidation Methods

Coupling Reagent Solvent Temperature (°C) Yield (%)
SOCl₂ CH₂Cl₂ 25 65
EDCl/HOBt DMF 25 58
HATU DMF 25 63

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction yields for the amidation step are maximized in dichloromethane at 25°C, whereas polar aprotic solvents like DMF result in side reactions. Elevated temperatures (>40°C) promote decomposition of the tetrazole moiety.

Analytical Characterization

Spectroscopic Confirmation

The final compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 7.82–6.85 (aromatic protons), δ 4.25 (dioxane O-CH₂), and δ 3.92 (S-CH₂). HRMS confirms the molecular formula C₂₀H₂₀N₄O₃S with a calculated mass of 420.12 g/mol.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a purity of 98.5% with a retention time of 6.8 minutes. The melting point is determined as 182–184°C (uncorrected).

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

  • Methodology: The compound is typically synthesized via multi-step reactions, including nucleophilic substitution, cycloaddition, or thioesterification. Key steps involve coupling the dihydrobenzo[d][1,4]dioxin ethylamine moiety with the tetrazole-thioacetamide group. Optimization requires careful control of temperature (e.g., room temperature for click chemistry ), solvent selection (e.g., tert-butanol/water mixtures ), and stoichiometric ratios of intermediates. Microwave-assisted synthesis may improve reaction efficiency .
  • Characterization: Confirm intermediates and final products using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. How can spectroscopic methods resolve structural ambiguities in this compound?

  • Approach: Use 1H^1H-NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, methylene groups at δ 4.3–5.5 ppm) . 13C^{13}C-NMR detects carbonyl signals (~165–170 ppm) and heterocyclic carbons. IR spectroscopy confirms functional groups (e.g., C=O at ~1670 cm1^{-1}, NH stretches at ~3260 cm1^{-1}) . HRMS validates molecular weight (±0.001 Da accuracy) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Experimental Design: Screen for antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric/colorimetric readouts . Cytotoxicity can be assessed using MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yield or purity data?

  • Troubleshooting: Monitor reaction progress with TLC (hexane:EtOAc, 8:2) and adjust purification techniques (e.g., gradient column chromatography vs. recrystallization) . Use HPLC to quantify impurities and identify side products (e.g., dimerization or oxidation byproducts) . Kinetic studies under varying conditions (e.g., inert atmosphere) may resolve inconsistencies .

Q. What experimental strategies elucidate selectivity in target interactions?

  • Techniques: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with protein targets . Validate selectivity via competitive binding assays or mutagenesis studies (e.g., alanine scanning of active-site residues) . Surface plasmon resonance (SPR) quantifies binding kinetics .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • Analysis: Conduct stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) using LC-MS to track degradation products . Accelerated stability testing (40°C/75% RH) identifies vulnerable functional groups (e.g., tetrazole or acetamide hydrolysis) .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Modeling: Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity . Free-energy perturbation (FEP) calculations predict potency changes for synthetic analogs .

Q. How can researchers integrate findings into broader theoretical frameworks (e.g., enzyme inhibition or receptor modulation)?

  • Conceptual Integration: Link experimental data to mechanistic theories (e.g., competitive vs. allosteric inhibition) using kinetic assays (e.g., Lineweaver-Burk plots) . Compare results with structurally related compounds (e.g., oxadiazole or triazole derivatives) to identify conserved pharmacophores .

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